5-Methyl-2-propylpyrimidin-4(3H)-one
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Overview
Description
5-Methyl-2-propylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methyl group at position 5 and a propyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propylpyrimidin-4(1H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate precursors such as β-diketones and amidines.
Condensation Reactions: Using urea or thiourea with β-ketoesters under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization or condensation reactions.
Continuous Processes: Employing flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to dihydropyrimidines using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of halogenated or alkylated pyrimidines.
Scientific Research Applications
5-Methyl-2-propylpyrimidin-4(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propylpyrimidin-4(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Similar structure with two methyl groups.
2-Propyl-4-methylpyrimidine: Similar structure with a propyl and a methyl group at different positions.
Uniqueness
5-Methyl-2-propylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
98489-53-3 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-9-5-6(2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
MUWRDYZINXXTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=O)N1)C |
Origin of Product |
United States |
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